molecular formula C19H24N2O5S B8517353 3-Benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone

3-Benzylsulfonylamino-6-methyl-1-(tert-butoxycarbonylmethyl)-2-pyridinone

Cat. No. B8517353
M. Wt: 392.5 g/mol
InChI Key: WFKAYBILVBRHDR-UHFFFAOYSA-N
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Patent
US07524871B2

Procedure details

HCl gas was bubbled at 0° C. into a stirred suspension of tert-butyl 2-[3-[(benzylsulfonyl)amino]-6-methyl-2-oxo-1(2H)-pyridinyl]acetate (2.32 g, 5.91 mmol) in ethylacetate until the solution was completed. The HCl-saturated solution was stirred for further one hour at room temperature to form the thick precipitate. The product was collected by filtration to give 1.95 g (5.80 mmol) of a pale pink compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([S:9]([NH:12][C:13]1[C:14](=[O:28])[N:15]([CH2:20][C:21]([O:23]C(C)(C)C)=[O:22])[C:16]([CH3:19])=[CH:17][CH:18]=1)(=[O:11])=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(OC(=O)C)C>[CH2:2]([S:9]([NH:12][C:13]1[C:14](=[O:28])[N:15]([CH2:20][C:21]([OH:23])=[O:22])[C:16]([CH3:19])=[CH:17][CH:18]=1)(=[O:11])=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S(=O)(=O)NC=1C(N(C(=CC1)C)CC(=O)OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form the thick precipitate
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)S(=O)(=O)NC=1C(N(C(=CC1)C)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.8 mmol
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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